1-(4-BROMOPHENYL)-2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ETHAN-1-ONE
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Overview
Description
1-(4-BROMOPHENYL)-2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a benzothiazole moiety, and a sulfanyl ethanone linkage. The presence of multiple functional groups within its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4-BROMOPHENYL)-2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazole core, followed by the introduction of the bromophenyl and chloro-fluorobenzylidene groups. Common reagents used in these reactions include bromine, thionyl chloride, and various amines. The reaction conditions usually involve refluxing in organic solvents such as dichloromethane or toluene. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
1-(4-BROMOPHENYL)-2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
1-(4-BROMOPHENYL)-2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
1-(4-BROMOPHENYL)-2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ETHAN-1-ONE can be compared with other similar compounds, such as:
4-(4-Bromophenyl)-1-phenylsemicarbazide: This compound shares the bromophenyl group but differs in its overall structure and functional groups.
4-(2,6-Diethylphenyl)-1-phenylsemicarbazide: Similar in having a phenylsemicarbazide core but with different substituents.
4-(4-Chlorophenyl)-1-phenylsemicarbazide: Contains a chlorophenyl group instead of a bromophenyl group.
4-(2,4-Dimethylbenzyl)-1-phenylsemicarbazide: Features a dimethylbenzyl group, highlighting the diversity in substituent groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H13BrClFN2OS2 |
---|---|
Molecular Weight |
519.8g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[[6-[(2-chloro-6-fluorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C22H13BrClFN2OS2/c23-14-6-4-13(5-7-14)20(28)12-29-22-27-19-9-8-15(10-21(19)30-22)26-11-16-17(24)2-1-3-18(16)25/h1-11H,12H2 |
InChI Key |
NEDLMNQNOGVGTP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C=NC2=CC3=C(C=C2)N=C(S3)SCC(=O)C4=CC=C(C=C4)Br)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NC2=CC3=C(C=C2)N=C(S3)SCC(=O)C4=CC=C(C=C4)Br)F |
Origin of Product |
United States |
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